Pentachloronitrobenzene-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachloronitrobenzene-13C6 is a stable isotope-labeled compound, specifically a derivative of pentachloronitrobenzene where all six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentachloronitrobenzene-13C6 can be synthesized through the chlorination of nitrobenzene-13C6. The process involves the use of chlorosulfuric acid and iodine as a catalyst at temperatures ranging from 60 to 70°C . Another method involves the nitration of chlorinated benzenes using mixed nitration acids (a mixture of nitric and sulfuric acids) at temperatures between 100 to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize the formation of hazardous by-products such as hexachlorobenzene .
Analyse Chemischer Reaktionen
Types of Reactions
Pentachloronitrobenzene-13C6 undergoes various chemical reactions, including:
Reduction: It can be reduced to pentachloroaniline-13C6 using reducing agents like hydrogen.
Hydrolysis: It hydrolyzes to form pentachlorophenol-13C6 in the presence of water.
Substitution: Reacts with ethanol and potassium hydroxide to form pentachlorophenetole-13C6.
Common Reagents and Conditions
Reduction: Hydrogen gas or other reducing agents.
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Ethanol and potassium hydroxide.
Major Products
Reduction: Pentachloroaniline-13C6.
Hydrolysis: Pentachlorophenol-13C6.
Substitution: Pentachlorophenetole-13C6.
Wissenschaftliche Forschungsanwendungen
Pentachloronitrobenzene-13C6 is widely used in various fields of scientific research:
Wirkmechanismus
The primary mechanism of action of pentachloronitrobenzene-13C6 involves its interference with cellular processes. It inhibits cell mitosis and spore formation in fungi, making it an effective fungicide . The compound targets specific molecular pathways involved in cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorobenzene: Another chlorinated aromatic compound used as a fungicide.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Uniqueness
Pentachloronitrobenzene-13C6 is unique due to its stable isotope labeling, which allows for precise tracing and analytical studies. This isotopic signature makes it particularly valuable in research applications where distinguishing between similar compounds is crucial .
Eigenschaften
Molekularformel |
C6Cl5NO2 |
---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
LKPLKUMXSAEKID-IDEBNGHGSA-N |
Isomerische SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.